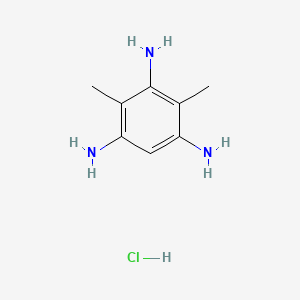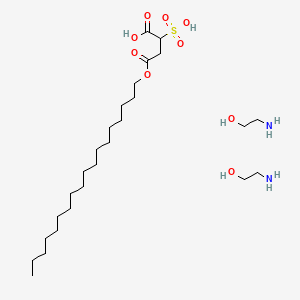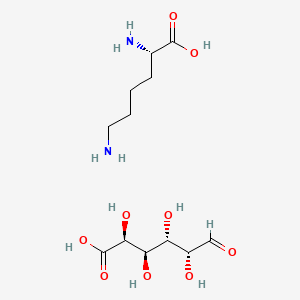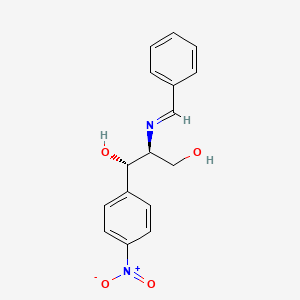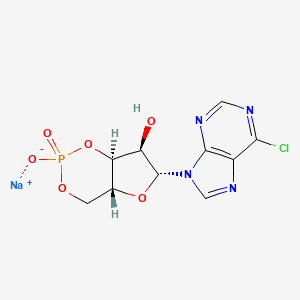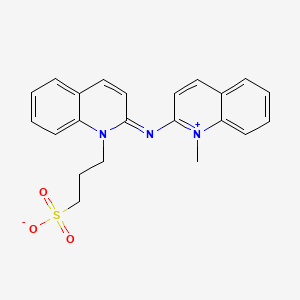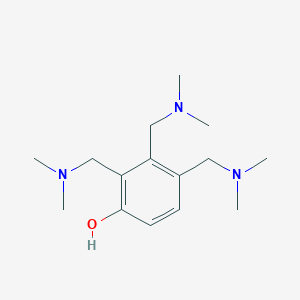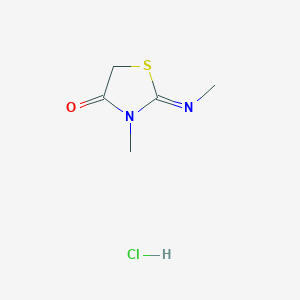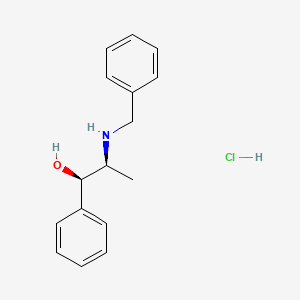
Methyl N-(5-(acetylamino)-2-methoxyphenyl)-N-ethyl-beta-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(5-(acetylamino)-2-methoxyphenyl)-N-ethyl-beta-alaninate is a complex organic compound that belongs to the class of esters This compound is characterized by the presence of an acetylamino group, a methoxy group, and an ethyl-beta-alaninate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(5-(acetylamino)-2-methoxyphenyl)-N-ethyl-beta-alaninate typically involves multiple steps. One common method includes the acetylation of 5-amino-2-methoxybenzoic acid, followed by esterification with N-ethyl-beta-alanine. The reaction conditions often require the use of catalysts and solvents to facilitate the reactions. For instance, the acetylation step may involve the use of acetic anhydride in the presence of a base such as pyridine, while the esterification step may require the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(5-(acetylamino)-2-methoxyphenyl)-N-ethyl-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetylamino group can be reduced to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the acetylamino group can produce an amino derivative .
Aplicaciones Científicas De Investigación
Methyl N-(5-(acetylamino)-2-methoxyphenyl)-N-ethyl-beta-alaninate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: The compound can be used in the production of polymers and other materials with specialized properties .
Mecanismo De Acción
The mechanism of action of Methyl N-(5-(acetylamino)-2-methoxyphenyl)-N-ethyl-beta-alaninate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, affecting their structure and function. The methoxy group can participate in hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Methylaniline: An aniline derivative with similar structural features but different functional groups.
Methyldiethanolamine: A tertiary amine with similar chemical properties but different applications.
5-MeO-MiPT: A tryptamine derivative with similar methoxy and methyl groups but different biological activities .
Uniqueness
Methyl N-(5-(acetylamino)-2-methoxyphenyl)-N-ethyl-beta-alaninate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
93805-19-7 |
|---|---|
Fórmula molecular |
C15H22N2O4 |
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
methyl 3-(5-acetamido-N-ethyl-2-methoxyanilino)propanoate |
InChI |
InChI=1S/C15H22N2O4/c1-5-17(9-8-15(19)21-4)13-10-12(16-11(2)18)6-7-14(13)20-3/h6-7,10H,5,8-9H2,1-4H3,(H,16,18) |
Clave InChI |
KNYQDMRTXCOQPL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCC(=O)OC)C1=C(C=CC(=C1)NC(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


